molecular formula C19H18N2O4S B11614119 Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Cat. No.: B11614119
M. Wt: 370.4 g/mol
InChI Key: ULZJKDVVHINXDX-UHFFFAOYSA-N
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Description

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a benzothiazole derivative characterized by:

  • A benzothiazole core substituted with an ethoxy group at position 4.
  • A carbamoyl group (-CONH2) at position 2 of the benzothiazole ring.
  • A phenyl-methyl ester moiety linked via an acetic acid backbone.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C19H18N2O4S/c1-3-24-14-9-10-15-16(11-14)26-19(20-15)21-18(23)17(25-12(2)22)13-7-5-4-6-8-13/h4-11,17H,3H2,1-2H3,(H,20,21,23)

InChI Key

ULZJKDVVHINXDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide. This intermediate is then reacted with phenylmethyl ester under specific conditions to yield the final product .

Chemical Reactions Analysis

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester (Target) - Ethoxy (C6)
- Carbamoyl (C2)
- Phenyl-methyl ester (side chain)
C₁₉H₁₈N₂O₄S 382.42* Complex ester group; potential enhanced lipophilicity N/A
2-[({[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]carbamoyl}methyl)sulfanyl]acetic acid - Ethoxycarbonyl (C6)
- Sulfanyl group (side chain)
C₁₄H₁₅N₂O₅S₂ 363.41 Carboxylic acid derivative; sulfanyl group may influence solubility
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate - Methyl (C2)
- Ethoxycarbonyl (C6)
C₁₁H₁₁NO₂S 237.28 Simpler ester; methyl substitution enhances stability
Ethyl 2-(benzothiazol-2-yl)acetate - Benzothiazole (C2)
- Ethyl acetate
C₁₁H₁₁NO₂S 237.28 Direct acetate linkage; common scaffold for bioactive molecules
6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester - Ethoxyphenyl (C6)
- Methyl (C3)
C₁₇H₁₇N₃O₃S 343.40 Imidazothiazole hybrid; expanded aromatic system

*Calculated using ChemDraw.

Key Observations:
  • Substituent Effects : The target compound’s phenyl-methyl ester and carbamoyl groups distinguish it from simpler esters (e.g., ethyl 2-methylbenzothiazole-6-carboxylate). These groups likely enhance steric bulk and modulate electronic properties, affecting bioavailability .
  • Solubility : Analogs with carboxylic acid groups (e.g., 2-[({…}sulfanyl]acetic acid) exhibit higher aqueous solubility due to ionizable -COOH, whereas ester derivatives (e.g., target compound) are more lipophilic .

Biological Activity

Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a complex organic compound that exhibits significant biological activities due to its unique structural features. This compound combines a benzothiazole moiety—a class known for its diverse biological effects—with an acetic acid derivative, potentially enhancing its pharmacological profile. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 370.423 g/mol. The compound's structure contributes to its solubility and bioavailability, which are critical for its efficacy in biological systems.

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. The presence of the benzothiazole moiety is associated with various mechanisms of action against bacteria and fungi. For instance:

  • Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens in clinical settings .
  • Antifungal Properties : Research indicates that benzothiazole derivatives exhibit antifungal activity against strains like Candida albicans, making them potential candidates for antifungal drug development.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented, with several studies indicating that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. This compound may possess similar properties:

  • Cell Line Studies : In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Comparative Analysis of Related Compounds

A comparative analysis of compounds with similar structures reveals varying degrees of biological activity. The following table summarizes some related compounds and their activities:

Compound NameMolecular FormulaBiological Activity
BenzothiazoleC7H5NSAntimicrobial
Benzothiazole Derivative 1C10H8N2SAnticancer
Benzothiazole Derivative 2C9H7N3OAnti-inflammatory
This compoundC18H20N2O3SAntimicrobial, Anticancer

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Potential mechanisms include:

  • Enzyme Inhibition : Many benzothiazoles act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Research involving derivative compounds showed promising results in reducing viability in MCF-7 breast cancer cells, indicating the potential for further development as anticancer agents .

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